molecular formula C2H5NS B7760993 ethanimidothioic acid

ethanimidothioic acid

Cat. No.: B7760993
M. Wt: 75.14 g/mol
InChI Key: YUKQRDCYNOVPGJ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethanimidothioic acid can be synthesized through several methods. One common approach involves the reaction of ethanimidic acid with hydrogen sulfide in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, to yield this compound.

Industrial Production Methods

In industrial settings, this compound is often produced through large-scale chemical processes. One such method involves the use of sulfur-containing reagents and ethanimidic acid derivatives. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures and pressures.

Chemical Reactions Analysis

Types of Reactions

Ethanimidothioic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert it into simpler sulfur-containing compounds.

    Substitution: It can participate in nucleophilic substitution reactions, where the thioamide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and alcohols can react with this compound under mild conditions.

Major Products Formed

    Oxidation: Sulfonic acids and sulfoxides.

    Reduction: Thiols and sulfides.

    Substitution: Various substituted thioamides.

Scientific Research Applications

Ethanimidothioic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: It has been studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections.

    Industry: It is used in the production of pesticides and herbicides due to its ability to inhibit certain biological pathways in pests.

Mechanism of Action

The mechanism of action of ethanimidothioic acid involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby disrupting normal metabolic processes. The thioamide group plays a crucial role in its activity, allowing it to form stable complexes with metal ions and other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    Methomyl: A carbamate insecticide with a similar thioamide structure.

    Oxamyl: Another carbamate pesticide with comparable chemical properties.

    Thioacetamide: A simpler thioamide compound used in various chemical applications.

Uniqueness

Ethanimidothioic acid is unique due to its specific combination of sulfur and nitrogen atoms, which imparts distinct chemical reactivity and biological activity

Properties

IUPAC Name

ethanimidothioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5NS/c1-2(3)4/h1H3,(H2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUKQRDCYNOVPGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

75.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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